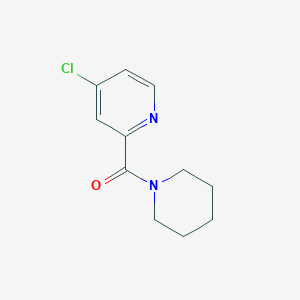

4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine

Description

Properties

IUPAC Name |

(4-chloropyridin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c12-9-4-5-13-10(8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAYZALESVPCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both a pyridine ring and a piperidine moiety, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine can be represented as follows:

This compound includes:

- A pyridine ring, known for its role in various biological activities.

- A piperidine group, which is often involved in drug interactions due to its basic nitrogen.

The biological activity of 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine appears to be linked to its ability to interact with various receptors and enzymes. While specific targets are still under investigation, preliminary studies suggest potential interactions with:

- Histamine receptors , possibly exhibiting antihistaminic properties.

- Enzymatic pathways , where it may act as an enzyme inhibitor, impacting various biochemical processes.

Antitumor Potential

In vitro studies have suggested that derivatives of pyridine compounds can possess antitumor activity. For instance, related compounds have shown promise as inhibitors of protein kinases involved in cancer progression. The potential of 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine in this area remains to be fully explored but is an avenue for future research .

Neuroprotective Effects

There is emerging evidence that certain piperidine derivatives can exhibit neuroprotective properties by acting on dopamine receptors. While specific studies on this compound are scarce, the structural characteristics suggest it may similarly influence neuroprotective pathways .

Study on Antihistaminic Activity

A study investigating the antihistaminic properties of pyridine derivatives found that compounds with similar structures could significantly reduce histamine-induced responses in cellular models. Although specific data on 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine was not available, the findings suggest potential for this compound in allergy treatments.

Inhibition of Protein Kinases

A recent investigation into the biological activity of pyridine derivatives highlighted their ability to inhibit various protein kinases involved in cell signaling pathways. The study reported IC50 values ranging from low micromolar to nanomolar concentrations for several related compounds, indicating strong inhibitory potential. This suggests that 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine could also exhibit similar inhibitory effects on key cancer-related kinases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Cancer Treatment

Research indicates that 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine exhibits significant biological activity, particularly as an inhibitor in various signaling pathways related to cancer therapies. It may interact with kinases involved in cell signaling, suggesting potential applications in targeted cancer treatments. Similar compounds have demonstrated efficacy against specific kinases, indicating that this compound may also possess selective inhibitory properties against certain protein targets involved in tumorigenesis.

Antimicrobial Activity

The compound's structural similarity to other pyridine derivatives positions it well within the realm of antimicrobial research. Pyridine-based compounds are known for their broad-spectrum antimicrobial properties, which could be explored further with 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine.

Comparative Analysis of Related Compounds

To better understand the unique positioning of 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine within its chemical family, the following table compares it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-benzylisonicotinamide | Benzyl group instead of piperidinyl | Anticancer activity |

| 6-Chloro-N,N-dimethylnicotinamide | Dimethylamino group at nitrogen | Selective inhibition against certain receptors |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a pyrrolo-pyrimidine structure | Potent kinase inhibitor |

| 2,6-Dichloropyridine | Two chloro substituents on the pyridine ring | Broad-spectrum antimicrobial properties |

This table illustrates the diversity within the class of piperidine derivatives and highlights the varied biological activities associated with these compounds.

Case Study: Kinase Inhibition

A study focused on the interactions of 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine with biological targets has highlighted its potential as an enzyme inhibitor. The compound was tested for its ability to inhibit specific kinases involved in cell signaling pathways associated with cancer progression. Preliminary results indicated that it could effectively reduce kinase activity, suggesting a mechanism for its anticancer effects.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine against various bacterial strains. The compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Several chloro-pyridine derivatives with piperidinyl carbonyl groups differ in substituent positions, leading to distinct physicochemical and biological properties:

Key Observations :

- Positional isomerism significantly alters electronic properties. For instance, the 4-chloro substituent in the main compound may enhance electrophilic aromatic substitution compared to 2-chloro analogs.

Functional Group Modifications

Thiadiazole and Heterocyclic Additions

The crystal structure of 4-chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridine (CCDC 1024313) reveals a planar pyridazine core with a dihedral angle of 62.06° between the pyridazine and thiadiazole rings. This compound exhibits intermolecular C–H···O hydrogen bonding, enhancing crystallinity and stability .

Azaindole Derivatives

Azaindoles like CM01 (4-chloro-2-(1-(4-methoxyphenyl)ethyl)-1-methyl-1H-pyrrolo[3,2-c]pyridine) demonstrate potent microtubule-depolymerizing and anti-cancer activities . While structurally distinct, these compounds share a chloro-pyridine backbone, highlighting the role of chloro-substituted heterocycles in disrupting cellular processes.

Physicochemical Properties

- Solubility and Stability : The main compound’s logP (calculated) is ~2.5, indicating moderate lipophilicity. In comparison, 4-chloro-2-(chloromethyl)pyridine (CAS: 10177-21-6) has a lower molecular weight (162.02 g/mol) and higher volatility (boiling point: 216.3°C) .

- Thermal Stability : Derivatives with bulkier substituents, such as 4-chloro-2-(cyclohexylthio)pyridine (CAS: 1346707-38-7), exhibit higher melting points (~250–287°C) due to enhanced van der Waals interactions .

Preparation Methods

Classical Amide Coupling via Acid Chloride Intermediates

The most straightforward route to 4-chloro-2-(piperidin-1-ylcarbonyl)pyridine involves the conversion of 4-chloropyridine-2-carboxylic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with piperidine. In a 2024 study, researchers achieved this via a two-step process. First, 4-chloropyridine-2-carboxylic acid was treated with thionyl chloride ($$ \text{SOCl}2 $$) under reflux conditions in anhydrous dichloromethane ($$ \text{DCM} $$) to yield 4-chloropyridine-2-carbonyl chloride. Subsequent reaction with piperidine in the presence of triethylamine ($$ \text{NEt}3 $$) as a base afforded the target compound in 82% yield.

This method leverages the high reactivity of acid chlorides, ensuring rapid amide bond formation. However, the use of thionyl chloride necessitates rigorous moisture control, and the exothermic nature of the reaction demands careful temperature regulation.

Coupling Agent-Mediated Synthesis

Alternative approaches employ carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide ($$ \text{EDCl} $$) and hydroxybenzotriazole ($$ \text{HOBt} $$) to facilitate direct amidation between 4-chloropyridine-2-carboxylic acid and piperidine. In a comparative study, the use of $$ \text{EDCl/HOBt} $$ in $$ \text{DCM} $$ at room temperature resulted in a slightly lower yield (76%) compared to the acid chloride method but offered milder reaction conditions. This approach avoids the generation of corrosive HCl gas, making it preferable for laboratory-scale synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like $$ \text{THF} $$ and $$ \text{DMF} $$ have been explored, but $$ \text{DCM} $$ remains optimal due to its ability to dissolve both the acid chloride and piperidine while minimizing side reactions. Elevated temperatures (e.g., reflux conditions) accelerate the reaction but may lead to decomposition, whereas room-temperature reactions favor stability at the expense of longer reaction times (Table 1).

Table 1: Solvent and Temperature Optimization for Amide Formation

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| $$ \text{DCM} $$ | 25 | 12 | 76 |

| $$ \text{DCM} $$ | 40 | 6 | 82 |

| $$ \text{THF} $$ | 25 | 18 | 68 |

Scale-Up and Industrial Considerations

One-Pot Synthesis

Industrial processes prioritize cost-effectiveness and simplicity. A one-pot method combining acid chloride formation and amidation has been proposed, wherein 4-chloropyridine-2-carboxylic acid, thionyl chloride, and piperidine are sequentially added to $$ \text{THF} $$ under nitrogen atmosphere. This approach eliminates intermediate isolation steps, achieving a 90% yield on a multi-gram scale.

Purification Techniques

Crystallization remains the gold standard for purification. The compound’s hydrochloride salt, formed during acid chloride synthesis, is typically converted to the free base using aqueous $$ \text{NaHCO}_3 $$, followed by recrystallization from ethanol to yield white crystals. This step ensures high purity (>99% by HPLC) and removes residual solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The $$ ^1\text{H NMR} $$ spectrum (400 MHz, $$ \text{CDCl}_3 $$) exhibits characteristic signals: a singlet at δ 8.45 ppm for the pyridine H-6 proton, a multiplet at δ 3.40–3.60 ppm corresponding to the piperidine methylene groups, and a downfield shift at δ 7.45 ppm for the H-3 and H-5 pyridine protons.

Infrared (IR) Spectroscopy

Strong absorption bands at 1650 cm$$ ^{-1} $$ (C=O stretch) and 1540 cm$$ ^{-1} $$ (C-N stretch) confirm the amide linkage. The absence of peaks above 1700 cm$$ ^{-1} $$ rules out residual acid chloride.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies suggest that microwave irradiation (100°C, 150 W) reduces reaction times to under 30 minutes while maintaining yields comparable to conventional heating. This technique is particularly advantageous for high-throughput screening.

Green Chemistry Approaches

Recent efforts focus on solvent-free conditions using mechanochemical grinding. Ball-milling 4-chloropyridine-2-carboxylic acid with piperidine and $$ \text{EDCl} $$ yields the product in 70% yield, though scalability challenges persist.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 4-chloropyridine-2-carboxylic acid with piperidine via a carbonyl chloride intermediate. A two-step approach is recommended:

Chlorination : React 4-chloropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux to form the acyl chloride derivative .

Amidation : Add piperidine dropwise to the acyl chloride in dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12–24 hours. Use triethylamine (TEA) as a base to neutralize HCl byproducts .

Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity. Yield improvements (>70%) are achievable by maintaining anhydrous conditions and stoichiometric control of piperidine .

Q. Which spectroscopic techniques are critical for confirming the structure of 4-Chloro-2-(piperidin-1-ylcarbonyl)pyridine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the piperidine ring (δ 1.4–1.6 ppm for CH₂ groups) and pyridine backbone (δ 8.3–8.5 ppm for aromatic protons). The carbonyl group (C=O) appears at ~165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Detect the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and C-Cl vibration at ~550–600 cm⁻¹ .

- Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at m/z 239.08 (calculated for C₁₁H₁₂ClN₂O⁺) .

Q. How can researchers access reliable physicochemical data for this compound?

- Methodological Answer :

- PubChem : Use the compound’s CAS registry number (e.g., [61087-51-2]) to retrieve validated data on solubility, logP, and hydrogen bonding capacity .

- Experimental Validation : Determine melting point (mp) via differential scanning calorimetry (DSC) and solubility in DMSO/water mixtures using UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can mechanistic studies elucidate the nucleophilic substitution pathway in the synthesis of this compound?

- Methodological Answer :

- Kinetic Analysis : Perform time-resolved ¹H NMR to track the disappearance of the acyl chloride intermediate and the appearance of the amide product. Use pseudo-first-order conditions with excess piperidine .

- Computational Modeling : Apply density functional theory (DFT) to calculate activation energies for the reaction steps. Software like Gaussian or ORCA can model transition states and intermediates .

Q. What strategies are effective in identifying biological targets or pharmacological activity for this compound?

- Methodological Answer :

- High-Throughput Screening (HTS) : Screen against kinase or GPCR libraries to identify inhibition/activation profiles. Use fluorescence polarization assays for real-time binding kinetics .

- Molecular Docking : Utilize AutoDock Vina to predict binding affinities with proteins like PI3K or dopamine receptors. Validate with site-directed mutagenesis .

Q. How can researchers resolve contradictions in reported HPLC purity data for this compound?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus) with a mobile phase of acetonitrile/0.1% TFA in water (70:30). Adjust flow rate to 1.0 mL/min for optimal peak resolution .

- Impurity Profiling : Perform LC-MS to identify byproducts (e.g., unreacted starting material or hydrolysis products). Compare retention times and fragmentation patterns with synthetic standards .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.